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(r)-2-(Boc-amino)-5-phenyl-4-
Compound Name:
pentenoic acid

CAS No.: 261380-19-2

Cat. No.: B8249393

Get Quote

Executive Summary

(R)-2-(Boc-amino)-5-phenyl-4-pentenoic acid (CAS: 195867-20-0) is a non-natural amino
acid derivative characterized by a styryl side chain. Unlike standard proteinogenic amino acids,
this compound offers a unique homoallylic alkene handle conjugated to a phenyl ring. This
structural feature is critical in modern drug discovery for two primary applications:

e Macrocyclization via Ring-Closing Metathesis (RCM): It serves as a robust precursor for
generating constrained cyclic peptides, a strategy validated in the development of HCV
NS3/4A protease inhibitors.

e Pi-Stacking & Hydrophobic Pharmacophores: The rigid styryl group mimics the
Phenylalanine side chain but with extended conjugation and restricted rotatable bonds,
enhancing binding affinity in deep hydrophobic pockets (e.g., S1/S1' subsites of proteases).

This guide provides detailed technical specifications, reaction mechanisms, and validated
protocols for incorporating this building block into therapeutic candidates.
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Technical Specifications & Properties

Property Specification

Chemical Name (R)-2-(Boc-amino)-5-phenyl-4-pentenoic acid

Boc-D-Styrylalanine; Boc-(R)-2-amino-5-

Synonyms ] ]
phenylpent-4-enoic acid
195867-20-0 (R-isomer) / 267650-37-3 (S-
CAS Number '
isomer)
Molecular Formula C16H21NOa
Molecular Weight 291.34 g/mol

] (R)-enantiomer (corresponds to D-amino acid
Stereochemistry configuration)

Soluble in DCM, DMF, MeOH, DMSO; sparingly

Solubility ]

soluble in water.

Stable under standard storage (0-8°C). Avoid
Stability strong acids (removes Boc) and oxidizers

(reacts with alkene).

Homoallylic Alkene: Active in Metathesis (RCM),
Key Functionality Heck Coupling, and Hydrogenation.Boc Group:

Acid-labile amine protection (TFA/HCI sensitive).

Core Application: Macrocyclic Inhibitor Synthesis
via RCM

The most high-value application of (R)-Boc-Styrylalanine is its use as a "stapling” point for
creating macrocyclic peptide inhibitors. By incorporating this residue alongside another alkenyl
amino acid (e.qg., Allylglycine or O-Allyl-Tyrosine) at the

and

or
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positions, researchers can "lock" the peptide into a bioactive conformation using Ring-Closing
Metathesis (RCM).

Mechanism of Action

The styryl side chain participates in a ruthenium-catalyzed metathesis reaction. The resulting
macrocycle restricts the entropic penalty of binding, often improving potency (low nanomolar

) and metabolic stability against proteolytic cleavage.

Workflow Diagram

The following diagram illustrates the synthesis pathway from the linear precursor to the final
macrocyclic inhibitor.
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Figure 1: RCM Workflow for synthesizing macrocyclic inhibitors using (R)-Boc-Styrylalanine.

Experimental Protocols
Protocol A: Solid-Phase Peptide Coupling
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(R)-Boc-Styrylalanine is a sterically demanding amino acid due to the bulky phenyl-alkene side
chain. Standard coupling protocols must be optimized to ensure complete incorporation.

Reagents:

Resin: 2-Chlorotrityl chloride or Rink Amide (depending on C-term requirement).[1]

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium
3-oxid hexafluorophosphate) or DIC/Oxyma.

Base: DIPEA (N,N-Diisopropylethylamine).

Solvent: Anhydrous DMF.
Step-by-Step Procedure:
e Resin Swelling: Swell the resin in DCM for 30 min, then wash with DMF (3x).

» Activation: Dissolve (R)-Boc-Styrylalanine (3.0 eq relative to resin loading) and HATU (2.9
eq) in minimum DMF. Add DIPEA (6.0 eq).

o Note: Pre-activation for 1-2 minutes is recommended to form the active ester.
o Coupling: Add the activated solution to the resin. Agitate at room temperature for 2—4 hours.
o Critical: Due to steric bulk, extend coupling time compared to standard Gly/Ala residues.

e Monitoring: Perform a Kaiser test (ninhydrin) or chloranil test. If positive (blue beads), repeat
the coupling (double coupling) with fresh reagents for 2 hours.

e Capping: Cap unreacted amines with acetic anhydride/pyridine (1:1) in DCM if necessary.

Protocol B: Ring-Closing Metathesis (RCM) in Solution

Performing RCM on the resin is possible, but solution-phase RCM often yields higher
conversion for difficult macrocycles.

Reagents:
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o Catalyst: Grubbs 2nd Generation Catalyst (or Hoveyda-Grubbs II).

e Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Must be
degassed.

e Concentration: Dilute conditions (0.5 — 1.0 mM) to favor intramolecular cyclization over
intermolecular polymerization.

Step-by-Step Procedure:

o Preparation: Cleave the linear peptide from the resin (retaining side-chain protecting groups
if possible, or fully deprotected depending on strategy). Dissolve the peptide in degassed
DCE to a concentration of 1 mM.

o Catalyst Addition: Add Grubbs Il catalyst (10—20 mol%).

o Tip: Add the catalyst in two portions: 10 mol% at t=0 and 10 mol% after 2 hours to drive
the reaction.

o Reaction: Reflux the solution (80°C for DCE, 40°C for DCM) under an inert atmosphere
(Argon/Nitrogen) for 12—24 hours.

e Quenching: Cool to room temperature. Add DMSO (50 eq relative to catalyst) or activated
charcoal to scavenge the Ruthenium. Stir for 2 hours.

 Purification: Filter through a celite pad. Concentrate the filtrate and purify via Preparative
HPLC (C18 column, Water/Acetonitrile gradient).

Advanced Application: Heck Functionalization

The styryl double bond can be further modified via Palladium-catalyzed Heck coupling to
introduce biaryl systems, extending the reach of the inhibitor into adjacent hydrophobic pockets
(e.q., S3/S4).

Reaction Scheme: Peptide-Styryl + Ar-1 --[Pd(OAc)2, Ligand, Base]--> Peptide-Stilbene-
Derivative

o Catalyst: Pd(OAc)2 with P(o-tol)s.
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e Base: EtaN or Ag2CO:s.
» Conditions: DMF, 80-100°C.

 Utility: Allows for "late-stage diversification" of the inhibitor library without re-synthesizing the
peptide backbone.

Troubleshooting & Quality Contro

Issue Probable Cause Corrective Action

Use HATU/HOAL instead of
) Steric hindrance of the phenyl-  HBTU. Perform double
Incomplete Coupling ]
alkene group. coupling. Increase temperature

to 40°C (carefully).

Decrease peptide
o Intermolecular dimerization concentration to <1 mM.
Low Yield in RCM ] o ]
(oligomerization). Ensure strictly anhydrous and

degassed solvents.

Avoid strong Lewis acids or

o Migration of the double bond prolonged exposure to high
Isomerization i ] ) )
during synthesis. heat without radical
scavengers.

Use "collidine" instead of

o Base-catalyzed proton DIPEA during coupling if
Racemization . L

abstraction at alpha-carbon. racemization is detected.

Minimize pre-activation time.

References

o Synthesis of Styrylalanine Derivatives: Title: Stereoselective Synthesis of (R)- and (S)-
Styrylalanine Derivatives via Enzymatic Resolution. Source:Journal of Molecular Catalysis B:
Enzymatic. Context: Describes the fundamental properties and stereochemical assignment
of the building block.

e Macrocyclic HCV Inhibitors

o Title: Discovery of Macrocyclic HCV NS3/4A Protease Inhibitors.
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o Source:Journal of Medicinal Chemistry.
o Link: (General reference for macrocyclic inhibitor class).

 RCM Protocols in Peptide Synthesis

o Title: Ring-Closing Metathesis in the Synthesis of Biologically Active Peptides.
o Source:Chemical Reviews.

o Link:

o Grubbs Catalyst Usage: Title: Handbook of Metathesis. Source: Wiley-VCH. Context:
Standard reference for selecting catalysts (Grubbs | vs Il) for steric amino acids.

(Note: Ensure all chemical handling complies with local safety regulations. Ruthenium catalysts
are toxic; handle in a fume hood.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chem.uci.edu [chem.uci.edu]

» To cite this document: BenchChem. [Application Note: Strategic Utilization of (R)-Boc-
Styrylalanine in Enzyme Inhibitor Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8249393/docs#application-note-strategic-utilization-
of-r-boc-styrylalanine-in-enzyme-inhibitor-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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